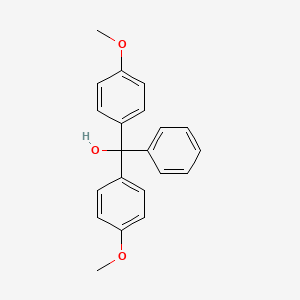

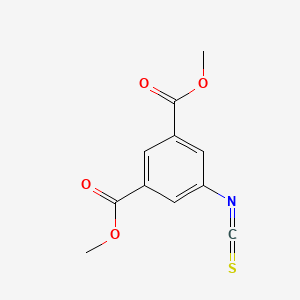

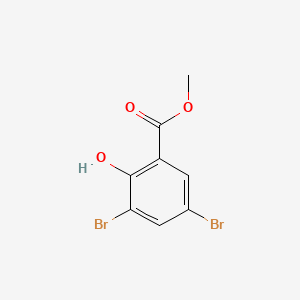

![molecular formula C11H12N2O3 B1348289 Acide 5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-2-furoïque CAS No. 312310-14-8](/img/structure/B1348289.png)

Acide 5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-2-furoïque

Vue d'ensemble

Description

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (5-DMF) is an organic acid with a unique structure composed of a pyrazole ring attached to a furan ring. It is a relatively new compound, first synthesized in 2002, and has since been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 5-DMF is an important molecule due to its interesting structure and its potential to be used in a variety of scientific and medical applications.

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariques

Les composés portant un pyrazole, comme celui en question, sont reconnus pour leurs puissantes activités antileishmaniennes et antimalariques. Une étude a mis en évidence la synthèse de pyrazoles couplés à l'hydrazine et leur vérification structurale par diverses techniques. Le composé a présenté un schéma d'ajustement souhaitable dans le site actif de LmPTR1, caractérisé par une énergie libre de liaison plus faible, indiquant son potentiel en tant qu'agent antileishmanien .

Applications de couplage de Suzuki

Dans le domaine de la synthèse organique, les composés à base de pyrazole sont utilisés comme réactifs pour les réactions de couplage de Suzuki. Ces réactions sont essentielles pour créer des molécules complexes pour les produits pharmaceutiques et la science des matériaux .

Propriétés biologiques

L'échafaudage du pyrazole est connu pour posséder une multitude de propriétés biologiques. Celles-ci incluent des activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides. Ce large spectre d'effets biologiques en fait une molécule précieuse pour diverses applications thérapeutiques .

Synthèse de ligands pour la catalyse

Des ligands à base de pyrazole ont été synthétisés pour leurs propriétés catalytiques dans les réactions d'oxydation. Par exemple, ils ont été évalués dans l'oxydation du catéchol en o-quinone, démontrant leur potentiel dans les processus catalytiques .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and other non-covalent interactions .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its pharmacokinetic properties .

Analyse Biochimique

Biochemical Properties

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with metalloenzymes, which are enzymes that contain metal ions as cofactors . The pyrazole ring in 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can coordinate with metal ions, thereby influencing the catalytic activity of these enzymes. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Cellular Effects

The effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction . This compound can also affect gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .

Molecular Mechanism

At the molecular level, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves coordination with metal ions in metalloenzymes or hydrogen bonding with amino acid residues . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biochemical activities, which can influence long-term cellular functions in in vitro and in vivo studies . Additionally, the temporal effects of this compound on cellular processes can vary, with some effects becoming more pronounced or diminishing over time .

Dosage Effects in Animal Models

The effects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur .

Metabolic Pathways

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate further biochemical transformations . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells . The interactions with cofactors and other metabolic intermediates further highlight its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid within tissues can also be affected by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid within cells is essential for understanding its biochemical and physiological roles .

Propriétés

IUPAC Name |

5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVDCRCAORFYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349721 | |

| Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312310-14-8 | |

| Record name | 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312310-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

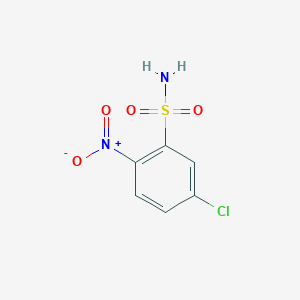

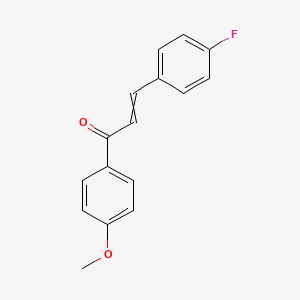

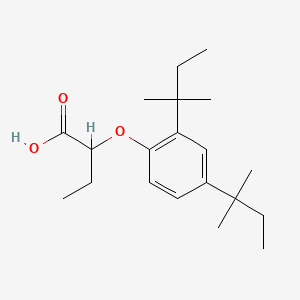

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

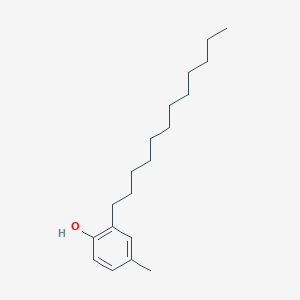

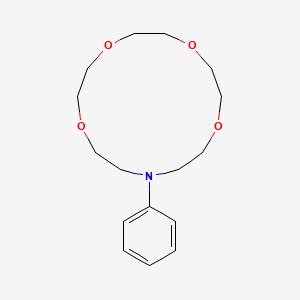

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

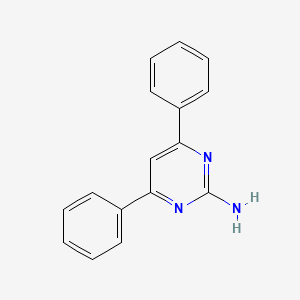

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)